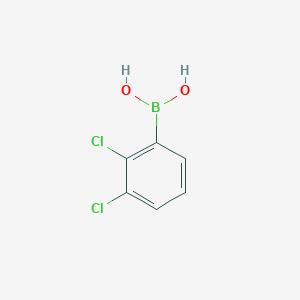
2,3-二氯苯硼酸
概述
描述
2,3-Dichlorophenylboronic acid is an organoboron compound with the molecular formula C6H5BCl2O2. It is a white solid at room temperature and is soluble in methanol. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
科学研究应用
2,3-Dichlorophenylboronic acid has diverse applications in scientific research:
作用机制
Target of Action
The primary target of 2,3-Dichlorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds .
Mode of Action
2,3-Dichlorophenylboronic acid interacts with its targets through the boronic acid moiety. This moiety can undergo a Suzuki-Miyaura cross-coupling reaction with aryl halides to produce arylated products . Additionally, the boronic acid moiety can be converted into corresponding phenolic compounds through oxidation reactions, or into more active potassium trifluoroborate salts under the action of potassium fluoride .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 2,3-Dichlorophenylboronic acid participates, is a key biochemical pathway. This reaction forms carbon-carbon bonds, which are fundamental in organic synthesis and are crucial for the construction of complex organic compounds .
Pharmacokinetics
It is known that the compound is soluble in methanol , which suggests it may have good bioavailability due to its solubility.
Result of Action
The result of the action of 2,3-Dichlorophenylboronic acid is the formation of arylated products through the Suzuki-Miyaura cross-coupling reaction . These products are important in various fields, including medicinal chemistry, materials science, and agrochemicals .
Action Environment
The action of 2,3-Dichlorophenylboronic acid is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the compound should be stored in an inert atmosphere and under -20°C . The presence of aryl halides and a palladium catalyst is necessary for the Suzuki-Miyaura cross-coupling reaction .
生化分析
Biochemical Properties
2,3-Dichlorophenylboronic acid is known to interact with certain enzymes and proteins. It has been identified as a substrate for the enzyme phosphatase . It has also been shown to inhibit the activity of the SHP2 protein kinase in vitro .
Cellular Effects
The inhibition of the SHP2 protein kinase by 2,3-Dichlorophenylboronic acid can lead to programmed cell death
Molecular Mechanism
The molecular mechanism of action of 2,3-Dichlorophenylboronic acid involves its interaction with enzymes and proteins at the molecular level. It acts as a substrate for the enzyme phosphatase and inhibits the SHP2 protein kinase . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas that need further exploration.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorophenylboronic acid typically involves the reaction of 2,3-dichlorobromobenzene with an organolithium reagent, such as n-butyllithium, followed by treatment with trimethyl borate. The reaction is carried out under an inert atmosphere at low temperatures (around -78°C) to prevent side reactions. The mixture is then allowed to warm to room temperature and hydrolyzed with hydrochloric acid to yield the desired boronic acid .
Industrial Production Methods: Industrial production of 2,3-Dichlorophenylboronic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common in industrial settings to maintain consistency and safety .
化学反应分析
Types of Reactions: 2,3-Dichlorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling.
Bases: such as potassium carbonate or sodium hydroxide.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl compounds: from Suzuki-Miyaura coupling.
Phenols: from oxidation reactions.
Substituted phenylboronic acids: from nucleophilic substitution.
相似化合物的比较
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 3,4-Dichlorophenylboronic acid
Comparison: 2,3-Dichlorophenylboronic acid is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to phenylboronic acid, the dichloro derivative has different electronic properties, making it more suitable for specific synthetic applications. The position of the chlorine atoms also affects the compound’s steric and electronic characteristics, distinguishing it from other chlorinated phenylboronic acids .
属性
IUPAC Name |
(2,3-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIKXPOMOYDGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370431 | |
| Record name | 2,3-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151169-74-3 | |
| Record name | (2,3-Dichlorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151169-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichlorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
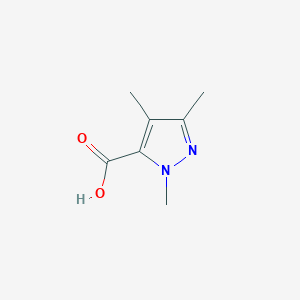
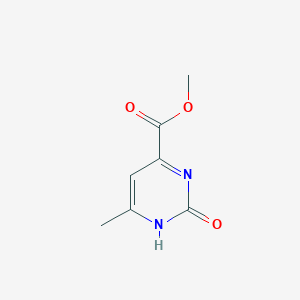
![[2-(Aminomethyl)phenyl]acetic Acid](/img/structure/B56386.png)

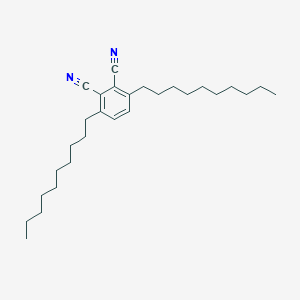

![2-[4-[[4-(2-Hydroxyethylamino)phenyl]diazenyl]anilino]ethanol](/img/structure/B56394.png)
![(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B56397.png)

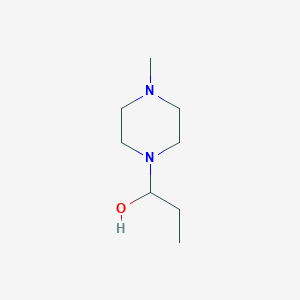
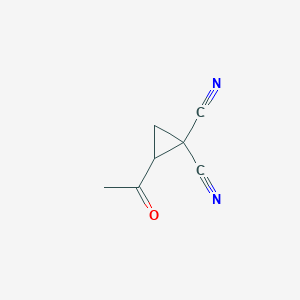
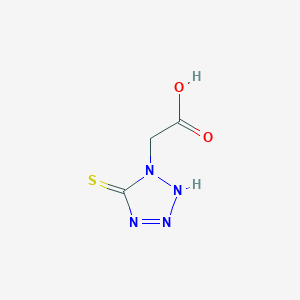
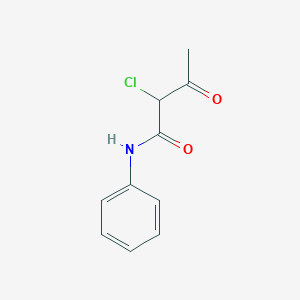
![(3AR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B56409.png)
